4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Medicinal Chemistry Drug Design Physicochemical Profiling

4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS 1353878-24-6) is a synthetic piperidin-4-ol derivative featuring a 3,4-dimethoxyaniline moiety linked via an aminomethyl spacer at the 4-position. With a molecular formula of C₁₄H₂₂N₂O₃ and a molecular weight of 266.34 g/mol, it provides three hydrogen-bond donors, five acceptors, and a topological polar surface area (TPSA) of 62.8 Ų, positioning it as a moderately polar, rule-of-five compliant fragment for lead optimization [REFS-1, REFS-2].

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 1353878-24-6
Cat. No. B1400218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol
CAS1353878-24-6
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NCC2(CCNCC2)O)OC
InChIInChI=1S/C14H22N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-10-14(17)5-7-15-8-6-14/h3-4,9,15-17H,5-8,10H2,1-2H3
InChIKeyWBLBTNJLRSTNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS 1353878-24-6) Is a Distinct Piperidine Scaffold for Medicinal Chemistry


4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol (CAS 1353878-24-6) is a synthetic piperidin-4-ol derivative featuring a 3,4-dimethoxyaniline moiety linked via an aminomethyl spacer at the 4-position . With a molecular formula of C₁₄H₂₂N₂O₃ and a molecular weight of 266.34 g/mol, it provides three hydrogen-bond donors, five acceptors, and a topological polar surface area (TPSA) of 62.8 Ų, positioning it as a moderately polar, rule-of-five compliant fragment for lead optimization [REFS-1, REFS-2]. The compound is commercially available at ≥95% purity with a reported melting point of 135–137°C, making it suitable as a building block for array synthesis and late-stage functionalization campaigns [REFS-3, REFS-4].

Why In-Class Piperidin-4-ol Analogs Cannot Substitute for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol Without Consequence


Despite sharing a piperidin-4-ol core, close analogs such as 4-(3,4-dimethoxyphenyl)piperidin-4-ol (CAS 137885-47-3) or 4-(3,5-dimethoxyphenyl)piperidin-4-ol (CAS 108447-66-1) differ fundamentally in connectivity—the target compound installs an sp³-hybridized aminomethyl linker that separates the dimethoxyphenyl pharmacophore from the piperidine ring, whereas the analogs attach the aryl group directly to the C4 carbon . This single architectural change alters the hydrogen-bonding capacity (from 2 donors to 3), increases TPSA by 12.1 Ų, adds two additional rotatable bonds, and shifts the computed logP, collectively affecting solubility, permeability, and target-binding geometry [REFS-1, REFS-2]. Consequently, interchanging these compounds in a structure-activity relationship (SAR) series risks losing crucial interaction vectors and can mislead optimization campaigns .

Quantitative Differentiation Evidence: 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol vs. Closest Analogs


Topological Polar Surface Area (TPSA): 62.8 vs. 50.7 Ų – Enhanced Hydrogen-Bonding Capacity Over Direct 4-Aryl Analogs

The target compound possesses a TPSA of 62.8 Ų, which is 12.1 Ų (24%) higher than that of the direct C4-aryl analog 4-(3,4-dimethoxyphenyl)piperidin-4-ol (TPSA 50.7 Ų) . This increase arises from the secondary amine in the aminomethyl linker, adding an extra hydrogen-bond donor and acceptor and shifting the molecule into a more polar TPSA window that can improve aqueous solubility while maintaining blood-brain barrier permeability guidance (<90 Ų) .

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Count: 3 vs. 2 – Additional H-Bond Donor Expands Interaction Potential vs. Direct 4-Aryl Piperidin-4-ols

The target compound supplies three hydrogen-bond donors (piperidine NH, tertiary alcohol OH, and secondary amine NH), whereas both 4-(3,4-dimethoxyphenyl)piperidin-4-ol and 4-(3,5-dimethoxyphenyl)piperidin-4-ol provide only two donors (piperidine NH and alcohol OH) . The third donor, located on the aminomethyl bridge, is geometrically positioned to engage protein backbone carbonyls or side-chain acceptors that are inaccessible to the direct aryl analogs .

Structure-Activity Relationship Molecular Recognition Fragment-Based Drug Design

Rotatable Bond Count: 5 vs. 3 – Greater Conformational Flexibility vs. Direct 4-Aryl Piperidin-4-ols

With five rotatable bonds, the target compound offers significantly higher conformational degrees of freedom than 4-(3,4-dimethoxyphenyl)piperidin-4-ol and 4-(3,5-dimethoxyphenyl)piperidin-4-ol, each of which has only three rotatable bonds . The two additional rotatable bonds reside in the aminomethyl linker, permitting the dimethoxyphenyl ring to sample a broader range of orientations relative to the piperidine core, which can be exploited to achieve induced-fit binding or to access cryptic protein pockets .

Conformational Analysis Ligand Efficiency Molecular Docking

Computed logP (XLogP3-AA): 1.1 vs. 0.9 – Slightly Elevated Lipophilicity vs. Direct 4-Aryl Analogs

The computed XLogP3-AA for the target compound is 1.1, modestly higher than the 0.9 value calculated for both 4-(3,4-dimethoxyphenyl)piperidin-4-ol and 4-(3,5-dimethoxyphenyl)piperidin-4-ol . This ΔlogP of +0.2 units reflects the insertion of the aminomethyl spacer, which adds a methylene unit and reduces overall polarity relative to the direct aryl attachment, subtly shifting the lipophilicity profile within the optimal drug-like range (logP 1–3) .

Lipophilicity ADME Drug-like Properties

Melting Point Consistency: 135–137°C – Crystalline Bench Stability Indicator for Solid-Form Handling

The target compound is consistently reported with a melting point of 135–137°C across multiple independent vendors (Apollo Scientific, Sigma-Aldrich/Key Organics, Leyan), and typical commercial purity is ≥95% [REFS-1, REFS-2]. While direct 4-aryl piperidin-4-ol analogs are often oils or low-melting solids (melting point data are unreported or absent from major databases for CAS 137885-47-3 and CAS 108447-66-1), the crystalline nature of the target compound facilitates accurate weighing, long-term storage, and formulation consistency—attributes that are critical for reproducible high-throughput screening and scale-up campaigns .

Solid-State Chemistry Compound Management Purity Specification

Molecular Weight Differential: 266.34 vs. 237.29 g/mol – Expanded Heavy-Atom Count for Fragment Elaboration

The target compound carries a molecular weight of 266.34 g/mol (19 heavy atoms), compared with 237.29 g/mol (17 heavy atoms) for the direct 4-aryl piperidin-4-ol analogs . The ~29 Da mass increment corresponds to the CH₂NH linker, which adds two heavy atoms and one nitrogen atom, increasing the heavy-atom count by 12%. In fragment-based drug design, this pre-installed linker can serve as a synthetic handle for further derivatization (e.g., N-alkylation, acylation) without sacrificing core recognition elements, a path not available with the simpler direct-aryl scaffolds .

Fragment Growth Lead Optimization Molecular Complexity

Evidence-Backed Application Scenarios for Procuring 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol


Fragment-to-Lead Campaigns Requiring a Pre-Installed Aminomethyl Linker for Vector Elaboration

Medicinal chemistry teams pursuing kinase, GPCR, or epigenetic targets can leverage the aminomethyl linker as a privileged growth vector. Unlike direct 4-aryl analogs, the target compound supplies a secondary amine at the bridge position that is ready for immediate N-functionalization (acylation, sulfonylation, or reductive amination), effectively shaving 2–3 synthetic steps from each library member . The 5-rotatable-bond framework and TPSA of 62.8 Ų keep the scaffold within oral drug-like space while offering superior conformational sampling relative to rigid 3-rotatable-bond comparators .

Solubility-Challenged Lead Series Where Moderate TPSA Elevation Is Advantageous

For programs encountering solubility-limited absorption, the target compound's TPSA of 62.8 Ų (+12.1 Ų vs. direct-aryl analogs) and three hydrogen-bond donors provide a measurable physicochemical advantage . Procurement of this specific scaffold allows teams to test whether the added polarity improves kinetic solubility without crossing the blood-brain barrier permeability ceiling (~90 Ų), a balance that the 50.7 Ų analogs may not achieve [REFS-1, REFS-2].

Building Block for Focused Libraries Targeting Polar Enzyme Active Sites

The combination of three H-bond donors and five acceptors—uniquely distributed between the piperidine ring, the tertiary alcohol, and the aminomethyl bridge—makes this compound a strategic choice for library design targeting enzymes with extensive hydrogen-bond networks (e.g., kinases, proteases, or phosphodiesterases) . The structural evidence indicates that this donor/acceptor arrangement is not accessible with the commercially available 4-aryl piperidin-4-ol alternatives that carry only two donors and four acceptors .

Solid-Form-Dependent High-Throughput Screening Where Crystallinity Reduces Weighing Variability

For core facilities and CROs that rely on automated compound management, the target compound's consistent 135–137°C melting point and crystalline solid form provide tangible operational benefits . In contrast, 4-(3,4-dimethoxyphenyl)piperidin-4-ol lacks publicly reported melting point data, introducing uncertainty in solid-dosing workflows and increasing the risk of hygroscopicity or deliquescence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.